molecular formula C8H13NO2 B11783191 1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde CAS No. 1447960-48-6

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B11783191
CAS No.: 1447960-48-6
M. Wt: 155.19 g/mol
InChI Key: LFDLEAOWQKSRAA-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C8H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride with a suitable reducing agent. The reaction conditions typically involve ambient temperature and the use of solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

1-Isopropyl-5-oxopyrrolidine-3-carbaldehyde is a heterocyclic compound notable for its pyrrolidine ring structure, which includes an isopropyl group and an aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8H13NO
  • Molecular Weight : 155.19 g/mol
  • Structure : The compound features a five-membered ring with a carbonyl group at the 5-position and an aldehyde at the 3-position, contributing to its unique reactivity profile.

Biological Activity Overview

This compound has been primarily studied for its antitumor properties and potential applications in various therapeutic contexts. The following sections detail specific biological activities, including antitumor effects, anti-inflammatory properties, and antimicrobial efficacy.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. In particular:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
  • Case Study : A study involving derivatives of pyrrolidine compounds demonstrated that modifications to the structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead compound for further development in anticancer therapies.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : It is hypothesized that the compound interacts with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
  • Research Findings : In vitro assays have indicated that derivatives of this compound can reduce inflammation markers in cell cultures, indicating its potential as a therapeutic agent in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Activity Against Pathogens : Similar compounds have shown activity against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) of related compounds range from 0.07 to 0.32 µM .
Compound NameMIC (µM)Selectivity Index (SI)
This compoundTBDTBD
(S)-5-Oxopyrrolidine-3-carbaldehyde0.0733516
Sulfonyl hydrazone derivative from cinnamic aldehyde0.07>1000

Synthesis and Modification

The synthesis of this compound is versatile, allowing for various modifications that can enhance its biological activity:

  • Synthetic Routes : Common methods include condensation reactions involving aldehydes and cyclic amines.
  • Modification Potential : Alterations to the isopropyl or aldehyde groups can lead to derivatives with improved pharmacological profiles.

Properties

CAS No.

1447960-48-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H13NO2/c1-6(2)9-4-7(5-10)3-8(9)11/h5-7H,3-4H2,1-2H3

InChI Key

LFDLEAOWQKSRAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CC1=O)C=O

Origin of Product

United States

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